molecular formula C33H66O B3050007 Tritriacontan-17-one CAS No. 22986-69-2

Tritriacontan-17-one

Cat. No.: B3050007
CAS No.: 22986-69-2
M. Wt: 478.9 g/mol
InChI Key: ODRZDGZUYNRFMX-UHFFFAOYSA-N
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Description

Tritriacontan-17-one is a long-chain ketone with the molecular formula C33H66O It is a member of the aliphatic ketones, characterized by a long carbon chain with a ketone functional group at the 17th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tritriacontan-17-one typically involves the oxidation of the corresponding alcohol, Tritriacontanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of Tritriacontanol. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the removal of hydrogen and formation of the ketone.

Chemical Reactions Analysis

Types of Reactions

Tritriacontan-17-one undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

    Reduction: The ketone can be reduced back to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).

Major Products

    Oxidation: Tritriacontanoic acid.

    Reduction: Tritriacontanol.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

Tritriacontan-17-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its role in biological membranes and potential bioactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of long-chain fatty acids and alcohols.

Mechanism of Action

The mechanism of action of Tritriacontan-17-one involves its interaction with cellular membranes and enzymes. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the ketone group can interact with enzyme active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tritriacontane: A long-chain alkane with a similar carbon backbone but lacking the ketone functional group.

    Tritriacontanol: The corresponding alcohol with a hydroxyl group instead of a ketone.

    Triacontan-16-one: A ketone with a slightly shorter carbon chain and the ketone group at a different position.

Uniqueness

Tritriacontan-17-one is unique due to its specific placement of the ketone group, which imparts distinct chemical and physical properties compared to its analogs. This structural specificity makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tritriacontan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZDGZUYNRFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177530
Record name Tritriacontan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22986-69-2
Record name 17-Tritriacontanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22986-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritriacontan-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022986692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tritriacontan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tritriacontan-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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